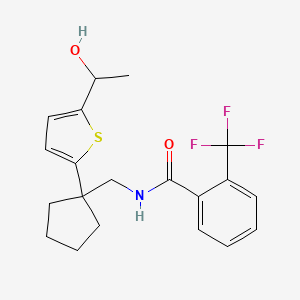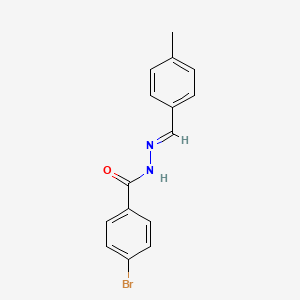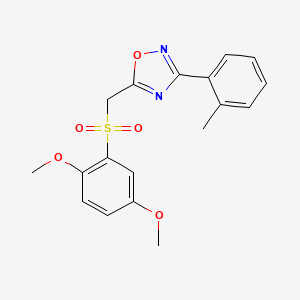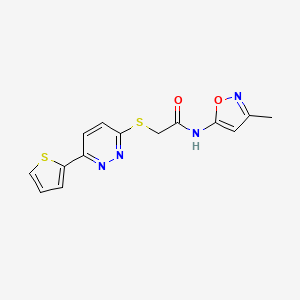
N-(2-butoxyphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-butoxyphenyl)-acetamide” is used for industrial and scientific research . “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” have been identified as a novel and highly potent class of antifibrotic compounds .
Synthesis Analysis
The synthesis of related compounds like “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” has been studied in the context of phenotypic drug screening in a human fibrosis model .Molecular Structure Analysis
The molecular formula of “N-(2-butoxyphenyl)-acetamide” is C12H17NO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of compounds like "N-(2-butoxyphenyl)-3,4-dimethylbenzamide" .Physical And Chemical Properties Analysis
The average mass of “N-(2-butoxyphenyl)-acetamide” is 207.269 Da .Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Research on solvatochromic dyes, such as those based on diphenyloxazole structures, showcases the application of benzamide derivatives in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging their strong solvent-dependent fluorescence, which correlates with solvent polarity. This suggests their potential use in intramolecular charge transfer studies and the development of fluorescence-based sensors (Diwu et al., 1997).
Antiulcer Activities
The synthesis and evaluation of acyl derivatives of certain phenylethylamines for their antiulcer activities provide another perspective on the therapeutic potential of benzamide derivatives. Among these, specific compounds demonstrated significant effectiveness in preventing water-immersion stress-induced gastric ulceration in rats, highlighting the medicinal chemistry applications of benzamide-related compounds (Hosokami et al., 1992).
Mitosis Inhibition
Research into N-(1,1-dimethylpropynyl) benzamide series and their effect on inhibiting mitosis in plant cells at low concentrations illustrates the bioactivity of benzamide derivatives in agricultural or biological research. This work involves exploring the structure-activity relationships to understand how these compounds interact with biological targets to control cell division (Merlin et al., 1987).
Antitumor Activity
The development of antitumor drugs, such as 10-deazaminopterins synthesized from diamines, including benzamide derivatives, showcases the role of these compounds in cancer therapy. These studies aim to create effective growth inhibitors for folate-dependent bacteria and explore their potential in treating cancer through inhibition of specific enzymes necessary for cell proliferation (Degraw et al., 1982).
Mecanismo De Acción
Target of Action
N-(2-butoxyphenyl)-3,4-dimethylbenzamide (N23Ps) is a novel class of antifibrotic therapeutics . The primary targets of N23Ps are aberrant fibroblasts involved in the deposition of extracellular matrix (ECM) in fibrotic diseases . The compound suppresses myofibroblast transdifferentiation, a process that contributes to the progression of fibrosis .
Mode of Action
N23Ps interact with their targets by suppressing myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altering cell shapes . This unique mode of action helps to inhibit the progression of fibrosis. Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .
Biochemical Pathways
The action of N23Ps affects the biochemical pathways involved in fibrosis. These compounds suppress the deposition of ECM proteins, which are a key part of the fibrotic process . The suppression of profibrotic markers such as SERPINE1 and CXCL8 has been verified in a human ex vivo tissue fibrosis disease model .
Pharmacokinetics
It is noted that specific halogenations increased the n23ps’ in-vitro serum stability and microsomal stability without deteriorating the compounds potency . This suggests that the compound has been optimized for bioavailability and stability.
Result of Action
The result of N23Ps action is the inhibition of fibrosis. By suppressing myofibroblast transdifferentiation and ECM deposition, these compounds can prevent the progression of fibrotic diseases . This makes N23Ps a promising class of compounds for the treatment of fibrotic diseases.
Action Environment
The action of N23Ps is influenced by the environment in which they are administered. For instance, bronchoalveolar administration of a N23P derivative was successfully tested in vivo in the murine bleomycin-induced lung fibrosis model, demonstrating a reduction in histopathologically assessed lung fibrosis . This suggests that the route of administration and the specific disease model can influence the efficacy of N23Ps.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-butoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-9-7-6-8-17(18)20-19(21)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBZMWZWVPMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)
![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2455269.png)

![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)


![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)